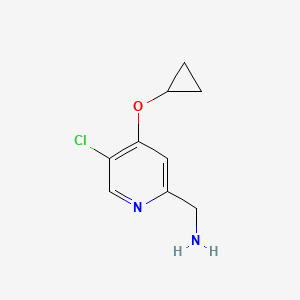
(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 5-position, a cyclopropoxy group at the 4-position, and a methanamine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(4-Chloropyridin-2-yl)methanamine: Similar structure but with the chloro group at the 4-position.
(5-Chloro-2-pyridinyl)methanamine: Similar structure but without the cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine distinguishes it from other similar compounds. This unique structural feature may confer specific chemical and biological properties, making it valuable for certain applications.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
(5-chloro-4-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-5-12-6(4-11)3-9(8)13-7-1-2-7/h3,5,7H,1-2,4,11H2 |
InChI Key |
GKTMSPJOSDFBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


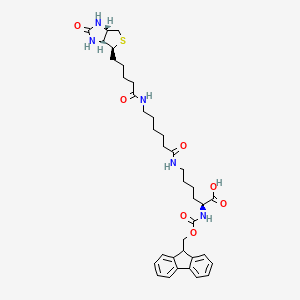
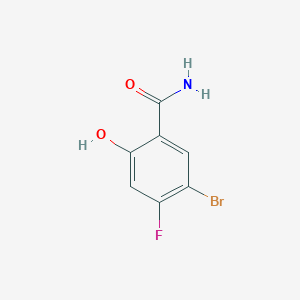
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B14807681.png)
![2-(biphenyl-2-yloxy)-N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B14807703.png)
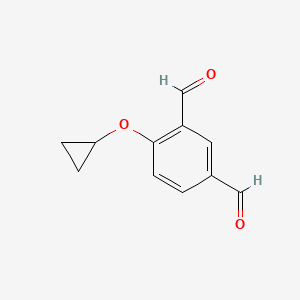
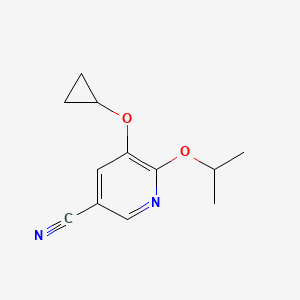
![2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14807718.png)
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)
![Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14807737.png)
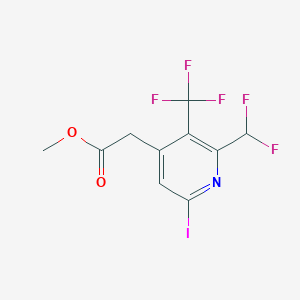
![2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione](/img/structure/B14807742.png)
![2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)

